Product packaging for Stearoyl Ethanolamide-d3(Cat. No.:)

Stearoyl Ethanolamide-d3

Cat. No.: B1162864
M. Wt: 330.6
InChI Key: OTGQIQQTPXJQRG-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Classification and Endogenous Nature of N-Acylethanolamines (NAEs) in Mammalian Biology

N-Acylethanolamines (NAEs) are a class of lipid compounds that are naturally present in the cell membranes of both animals and plants. hmdb.ca These molecules are formed from the membrane phospholipid N-acylphosphatidylethanolamine (NAPE) and are involved in a variety of biological activities, including cell signaling, membrane protection, and immune response modulation in animals. hmdb.ca The NAE family is a diverse group of endogenous lipid mediators that includes compounds such as palmitoylethanolamide (B50096) (PEA), oleoylethanolamide (OEA), and stearoyl ethanolamide (SEA). nih.govnih.gov These molecules are considered part of an evolutionarily conserved lipid signaling system, with the machinery for their production and breakdown being functionally maintained across both animal and plant systems. mdpi.com

Stearoyl Ethanolamide (SEA) within the Diverse N-Acylethanolamine Lipid Family

Stearoyl ethanolamide (SEA) is a saturated N-acylethanolamide containing an 18-carbon acyl chain. nih.gov It is found alongside the endocannabinoid anandamide (B1667382) in various tissues, including the brain, and is one of the most abundant NAEs in most tissues, along with palmitoylethanolamide (PEA). nih.gov SEA is recognized for its role in endocannabinoid signaling and has been noted for its analgesic and anti-inflammatory properties. While its complete endogenous role is still under investigation, it is known to influence cell signaling and produce biological effects, potentially through targets other than the classical cannabinoid receptors. nih.gov

Rationale for the Application of Deuterated Analogues in Advanced Lipid Research

Deuterated analogues, such as Stearoyl Ethanolamide-d3, are essential tools in advanced lipid research, particularly in studies utilizing mass spectrometry. acs.orgnih.gov Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. Replacing hydrogen atoms with deuterium in a molecule like SEA creates a heavier version of the compound that is chemically identical but can be distinguished by its mass in a mass spectrometer. ku.dk

This property is invaluable for quantitative analysis, where the deuterated compound can be used as an internal standard. acs.orgacs.org By adding a known amount of the deuterated standard to a biological sample, researchers can accurately measure the concentration of the naturally occurring, non-deuterated compound, correcting for any loss that may occur during sample preparation and analysis. nih.govacs.org This technique, often employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for sensitive and specific quantification of lipids like SEA in complex biological matrices such as plasma and tissue. tno.nlnih.govresearchgate.netnih.gov The use of deuterated standards improves the accuracy and reliability of lipidomic studies, which aim to understand the roles of lipids in health and disease. acs.orgresearchgate.net

Properties

Molecular Formula

C20H38D3NO2

Molecular Weight

330.6

InChI

InChI=1S/C20H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h22H,2-19H2,1H3,(H,21,23)/i1D3

InChI Key

OTGQIQQTPXJQRG-FIBGUPNXSA-N

SMILES

O=C(NCCO)CCCCCCCCCCCCCCCCC([2H])([2H])[2H]

Synonyms

Ceramid-d3; Stearic Acid Ethanolamide-d3

Origin of Product

United States

Synthetic Routes and Analytical Characterization of Stearoyl Ethanolamide D3

Chemical Synthesis Approaches for Stearoyl Ethanolamide-d3

The synthesis of N-acylethanolamines (NAEs), including this compound, can be achieved through several chemical routes. A common method involves the reaction of a fatty acid chloride with ethanolamine (B43304). nih.gov

In a typical synthesis, stearic acid is first converted to its more reactive derivative, stearoyl chloride. This is often accomplished by reacting stearic acid with a chlorinating agent like oxalyl chloride or thionyl chloride, sometimes in the presence of a catalyst such as N,N-dimethylformamide (DMF). nih.gov The resulting stearoyl chloride is then reacted with ethanolamine to form the final N-stearoylethanolamide product. nih.gov To produce the deuterated analog, either the stearic acid or the ethanolamine starting material must contain deuterium (B1214612) atoms at the desired positions.

Another approach involves the direct amidation of stearic acid with ethanolamine, often facilitated by coupling agents or carried out under conditions that drive the removal of water to shift the equilibrium towards product formation. However, the acid chloride route is frequently preferred for its higher reactivity and yield. nih.gov

Isotopic Labeling Strategies for Deuterated Fatty Acid Ethanolamides

Isotopic labeling with deuterium is a crucial step in preparing internal standards for quantitative analysis. For fatty acid ethanolamides like this compound, the deuterium atoms can be introduced into either the fatty acid chain or the ethanolamine moiety.

Labeling the Ethanolamine Moiety: A common strategy involves using a deuterated version of ethanolamine. For instance, N-(2-hydroxyethyl-1,1,2,2-d4)-ethanolamine can be reacted with the non-labeled fatty acid chloride to produce a d4-labeled NAE. caymanchem.com This approach is advantageous as the deuterium atoms are located in a stable position on the ethanolamine backbone, minimizing the risk of exchange.

Labeling the Fatty Acid Chain: Alternatively, the deuterium atoms can be incorporated into the stearic acid molecule. For this compound, the labeling is on the terminal methyl group of the stearoyl chain (octadecanamide-18,18,18-d3). caymanchem.combiomol.com This can be achieved by starting with a deuterated precursor in the synthesis of stearic acid itself. The use of deuterated water (D2O) in certain synthetic or biological systems can also lead to the incorporation of deuterium into fatty acids. researchgate.net

The choice of labeling position and the number of deuterium atoms (e.g., d3, d4, d8) depends on the specific requirements of the analytical method, aiming to achieve a sufficient mass shift from the endogenous analyte without significantly altering the chemical properties of the molecule. nih.govnih.gov

Advanced Analytical Methodologies Utilizing Stearoyl Ethanolamide D3 As an Internal Standard

Mass Spectrometry-Based Quantitative Analysis of Stearoyl Ethanolamide

The stable isotope-labeled Stearoyl Ethanolamide-d3 is indispensable for mass spectrometry (MS)-based methods, correcting for analyte loss during sample preparation and variability in instrument response. caymanchem.comlabchem.com.my This ensures high accuracy and precision in the quantification of Stearoyl Ethanolamide and other N-acylethanolamines.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Lipidomics

Historically, Gas Chromatography-Mass Spectrometry (GC-MS) has been a valuable tool for the simultaneous monitoring of various lipid mediators. nih.gov The application of internal standards like this compound is crucial in GC-MS analysis to account for variations during the extensive sample preparation and derivatization steps often required for these analytes. While powerful, GC-MS has limitations in that a single derivatization agent may not be suitable for all lipids of interest, and it is not universally applicable to every class of eicosanoid. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography (UHPLC-MS/MS) Method Development for NAEs

The advent of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography (UHPLC-MS/MS) has revolutionized the analysis of N-acylethanolamines (NAEs). These methods offer high sensitivity and specificity without the need for derivatization. nih.govuzh.ch this compound is frequently employed as an internal standard in these assays to ensure accurate quantification of a broad range of NAEs in various biological samples, including plasma and cerebrospinal fluid. nih.govnih.gov

A typical UHPLC-MS/MS method for NAEs involves chromatographic separation on a C8 or C18 column followed by detection using multiple reaction monitoring (MRM) in both positive and negative ion modes. nih.gov The use of deuterated internal standards, such as this compound, is a cornerstone of these methods, enabling precise and reliable measurements. nih.govnih.gov

Table 1: Representative LC-MS/MS Parameters for NAE Analysis

ParameterValue
Chromatography UHPLC
Column ACQUITY UPLC BEH C8
Mobile Phase Acetonitrile (B52724) with 0.1% formic acid and Water with 0.1% formic acid
Flow Rate 0.35 mL/min
Detection Tandem Mass Spectrometry (MS/MS)
Ionization Mode ESI Positive and Negative
Monitoring Mode Multiple Reaction Monitoring (MRM)
Internal Standards This compound, AA-d8, 2-AG-d5, AEA-d8

This table is interactive. You can sort and filter the data.

Optimization of Dynamic Multiple Reaction Monitoring (dMRM) for this compound-Enabled Quantification

Dynamic Multiple Reaction Monitoring (dMRM) is an advanced MS technique that enhances the sensitivity and efficiency of targeted quantitative analysis. lcms.cz In dMRM, the instrument monitors for specific precursor-to-product ion transitions only within a narrow retention time window around the expected elution time of the analyte. This maximizes the dwell time for each transition, improving signal-to-noise and allowing for the monitoring of a larger number of analytes in a single run. lcms.cz

The optimization of dMRM methods for NAEs, including Stearoyl Ethanolamide, relies on the use of stable isotope-labeled internal standards like this compound. The internal standard helps to precisely define the retention time window for the target analyte, ensuring that the mass spectrometer is monitoring for the correct transition at the correct time. This is particularly crucial for complex biological samples where matrix effects can cause slight shifts in retention times.

Comprehensive Sample Preparation Techniques for N-Acylethanolamine Analysis

The accuracy of NAE quantification is highly dependent on the efficiency and reproducibility of the sample preparation process. The low endogenous concentrations of these lipids necessitate robust extraction and purification methods to remove interfering substances from the biological matrix. nih.gov

Optimization of Liquid-Liquid Extraction (LLE) Protocols

Liquid-liquid extraction (LLE) is a common technique for the initial extraction of lipids from biological fluids. A widely used method involves a mixture of chloroform (B151607) and methanol (B129727). However, the choice of solvent and the specific protocol can significantly impact the recovery of NAEs. nih.gov For instance, some chloroform preparations have been found to contain contaminants that can interfere with the analysis or even react with certain NAEs. nih.gov

A typical LLE protocol involves the addition of an organic solvent mixture to the sample, followed by vortexing and centrifugation to separate the organic and aqueous phases. The organic layer containing the lipids is then collected and evaporated to dryness before being reconstituted in a solvent compatible with the analytical method. The inclusion of this compound at the beginning of this process is essential to control for any variability in extraction efficiency.

Development and Application of Solid Phase Extraction (SPE) Methods

Solid Phase Extraction (SPE) is a widely used technique for the purification and concentration of NAEs from complex biological samples. lipidmaps.orgnih.gov It offers several advantages over LLE, including higher recovery, reduced solvent consumption, and the potential for automation. nih.gov Various SPE sorbents, such as C18 and polymeric reversed-phase materials, have been successfully employed for the extraction of NAEs. lipidmaps.orgnih.gov

A general SPE protocol involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the analytes of interest. lipidmaps.org The addition of this compound as an internal standard prior to SPE is critical for accurate quantification, as it accounts for any analyte loss during the multi-step process. lipidmaps.org Research has shown that SPE can significantly improve extraction efficiency and the limits of detection for NAEs compared to traditional organic solvent extraction methods. nih.gov

Table 2: Comparison of Extraction Methods for N-Acylethanolamines

FeatureLiquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Principle Partitioning between two immiscible liquid phasesPartitioning between a solid and a liquid phase
Advantages Simple, widely applicableHigh recovery, high selectivity, easily automated
Disadvantages Large solvent consumption, potential for emulsions, lower selectivityCan be more expensive, requires method development
Internal Standard This compound added at the startThis compound added at the start

This table is interactive. You can sort and filter the data.

Protein Precipitation Strategies for Complex Biological Matrices

In the analysis of endogenous lipids like Stearoyl Ethanolamide from complex biological matrices such as plasma or serum, the removal of high-abundance proteins is a critical preparatory step. Protein precipitation is a widely adopted, straightforward, and effective strategy to clean up samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary principle of this technique is to alter the solvent environment to reduce the solubility of proteins, causing them to denature and precipitate out of solution. bioquochem.com

The use of cold organic solvents is the most common approach for precipitating proteins while simultaneously extracting lipids. The procedure typically involves adding a chilled organic solvent, such as acetonitrile, methanol, or ethanol (B145695), to the biological sample, often in a 3:1 or 4:1 ratio. biotage.com this compound, as an internal standard, is added to the precipitation solvent, ensuring it is present from the earliest stage to account for any variability during sample handling and extraction. The mixture is vortexed to ensure thorough mixing and complete protein denaturation, followed by centrifugation at high speed to pellet the precipitated proteins. The resulting supernatant, containing the analyte and the internal standard, is then carefully collected for analysis. thermofisher.com

The choice of solvent can significantly impact the efficiency of protein removal and the recovery of target analytes. Acetonitrile is recognized for its high efficiency in protein removal (over 90%). nih.gov However, for broad lipidomics studies, methanol and ethanol are often preferred. Methanol-based precipitation methods have been shown to yield a high number of detectable metabolite features with low residual protein content. nih.govscripps.edu Studies comparing various solvents have demonstrated that while acetonitrile is effective at removing proteins and phospholipids, methanol-containing mixtures often result in a more comprehensive extraction of diverse metabolite classes. scripps.educore.ac.uk The selection of the optimal precipitation agent is therefore a balance between protein removal efficiency and the recovery of the specific analytes of interest.

Precipitation SolventKey Findings / EfficacyReference
AcetonitrileHighly efficient for protein removal (>93%); effective at reducing phospholipid interference. nih.govcore.ac.uk
MethanolEffective and reproducible; results in a high number of detected metabolite features (>2000) with low residual protein (<2%). scripps.edu
EthanolGood coefficient of variation (<20%) for internal standards and endogenous compounds. nih.gov
Methanol/Acetonitrile (1/1, v/v)Demonstrated the best signal repeatability for plasma samples in metabolomics studies. nih.gov

Rigorous Method Validation Parameters for Stearoyl Ethanolamide Quantification in Preclinical Research

To ensure that the quantification of Stearoyl Ethanolamide in preclinical studies is reliable and reproducible, the analytical method must undergo rigorous validation. researchgate.net The use of a stable isotope-labeled internal standard, such as this compound, is fundamental to this process. It co-elutes with the analyte and is affected similarly by matrix effects and extraction inconsistencies, allowing for accurate correction and leading to higher precision and accuracy. researchgate.net Validation is performed in accordance with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). nih.govfuture4200.com

Key validation parameters include:

Linearity: This establishes the relationship between the instrument response and the known concentration of the analyte. The method is considered linear if it produces a high coefficient of determination (R²), typically greater than 0.99. researchgate.net

Sensitivity: The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov For endocannabinoids like SEA, LLOQ values are often in the low ng/mL or high pg/mL range. researchgate.netresearchgate.net

Accuracy: This measures the closeness of the determined value to the nominal or true value. It is expressed as a percentage of the nominal value. For bioanalytical methods, the mean value should generally be within ±15% of the nominal value, except at the LLOQ, where it should be within ±20%. nih.govau.dk

Precision: This assesses the degree of scatter between a series of measurements. It is reported as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is evaluated within a single run (intra-day) and between different runs (inter-day). The CV should not exceed 15%, except at the LLOQ, where a limit of 20% is acceptable. future4200.comau.dk

Recovery: This parameter measures the extraction efficiency of the analytical method. It compares the analyte response from a sample where the analyte was added before extraction to the response from a sample where it was added after extraction. Consistent and reproducible recovery is more critical than achieving 100% recovery.

Stability: The stability of Stearoyl Ethanolamide in the biological matrix is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles and short-term and long-term storage at different temperatures (e.g., -20°C and -80°C). future4200.com

Validation experiments confirm that the analytical method is fit for its intended purpose, providing confidence in the concentration data generated during preclinical research. researchgate.net

ParameterAcceptance CriteriaReported Values for SEA or Related AnalytesReference
Linearity (R²)Typically >0.99>0.99 researchgate.net
LLOQMethod-dependent0.1 to 400 ng/mL (for a panel including SEA) researchgate.net
AccuracyWithin ±15% of nominal (±20% at LLOQ)>70% to >80% researchgate.netnih.gov
Intra-day Precision (CV)≤15% (≤20% at LLOQ)0.62% - 13.90% researchgate.net
Inter-day Precision (CV)≤15% (≤20% at LLOQ)<15%; 0.55% - 13.29% nih.govresearchgate.net
RecoveryConsistent and reproducible77.7% - 109.7% researchgate.net

Preclinical Investigations of Stearoyl Ethanolamide Biosynthesis and Catabolism

Enzymatic Pathways Governing Stearoyl Ethanolamide Production

The biosynthesis of SEA, like other NAEs, primarily begins with the formation of a precursor molecule, N-stearoyl-phosphatidylethanolamine (NAPE), from membrane phospholipids. nih.govnih.govnih.gov This process involves the transfer of a stearoyl group from a donor phospholipid, such as phosphatidylcholine, to the head group of phosphatidylethanolamine (B1630911) (PE). nih.govnih.gov The subsequent conversion of this NAPE intermediate to SEA is catalyzed by specific phospholipases.

Role of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) in Stearoyl Ethanolamide Biosynthesis

The canonical and most direct pathway for the formation of SEA is catalyzed by N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). nih.govnih.govwikipedia.org This integral membrane enzyme, a member of the zinc metallohydrolase family, facilitates the hydrolysis of the glycerophosphate bond in NAPE to directly release SEA and phosphatidic acid. nih.govnih.gov

The crystal structure of human NAPE-PLD reveals a homodimeric structure with a hydrophobic cavity that serves as an entryway for the NAPE substrate to the active site, where a binuclear zinc center catalyzes the hydrolysis. nih.gov Studies using NAPE-PLD knockout mice have been instrumental in defining its specific role. These studies demonstrated that the absence of NAPE-PLD leads to a significant reduction in the levels of saturated NAEs, including SEA, while the levels of polyunsaturated NAEs like anandamide (B1667382) remain largely unaffected. nih.gov This highlights the critical role of NAPE-PLD in the biosynthesis of saturated fatty acid ethanolamides.

Table 1: Key Enzymes in the Canonical Biosynthesis of Stearoyl Ethanolamide

EnzymeAbbreviationFunction
N-AcyltransferaseNATCatalyzes the transfer of a stearoyl group to phosphatidylethanolamine (PE) to form N-stearoyl-phosphatidylethanolamine (NAPE). nih.govmdpi.com
N-Acylphosphatidylethanolamine Phospholipase DNAPE-PLDA zinc metallohydrolase that cleaves NAPE to produce Stearoyl Ethanolamide (SEA) and phosphatidic acid. nih.govwikipedia.org

Exploration of Alternative Biosynthetic Routes for Stearoyl Ethanolamide

One prominent alternative pathway involves the sequential action of different hydrolases. In this route, NAPE is first deacylated at one of its glycerol (B35011) ester positions by a phospholipase A2 (PLA2), resulting in the formation of N-acyl-lysoPE. Subsequently, this intermediate can be acted upon by other hydrolases, such as α/β-hydrolase 4 (ABHD4), to generate glycerophospho-N-acylethanolamine. nih.gov This molecule is then hydrolyzed by a glycerophosphodiesterase, like GDE1, to yield the final SEA product. mdpi.comnih.gov Alternatively, N-acyl-lysoPE can be directly converted to SEA by a lysophospholipase D (lysoPLD). mdpi.com

Another proposed pathway involves the action of phospholipase C (PLC), which would cleave NAPE to generate phospho-N-acylethanolamine. This intermediate would then be dephosphorylated by a phosphatase, such as protein tyrosine phosphatase non-receptor type 22 (PTPN22), to release SEA. mdpi.com

Enzymatic Degradation Mechanisms of Stearoyl Ethanolamide

The biological activity of SEA is terminated through enzymatic hydrolysis, which breaks the amide bond to yield stearic acid and ethanolamine (B43304). This catabolic process is essential for regulating the endogenous levels and signaling duration of SEA.

Fatty Acid Amide Hydrolase (FAAH) Activity and Regulatory Mechanisms

The primary enzyme responsible for the degradation of SEA and other fatty acid amides is Fatty Acid Amide Hydrolase (FAAH). mdpi.comnih.govnih.gov FAAH is an integral membrane-bound serine hydrolase that effectively terminates the signaling of NAEs by catalyzing their breakdown. mdpi.comnih.govnih.gov The catalytic triad (B1167595) of this enzyme has been identified as Ser-Ser-Lys. mdpi.com

FAAH is widely distributed throughout the body, with significant expression in the brain and liver. nih.govresearchgate.net Pharmacological or genetic inactivation of FAAH leads to a significant increase in the endogenous levels of its substrates, including SEA, which has been a key strategy in preclinical models to study the therapeutic potential of enhancing endocannabinoid tone. nih.govmdpi.com This approach has demonstrated analgesic, anti-inflammatory, and anxiolytic effects, underscoring the central role of FAAH in regulating the signaling of these bioactive lipids. nih.gov

Table 2: Characteristics of Fatty Acid Amide Hydrolase (FAAH)

CharacteristicDescription
Enzyme ClassSerine Hydrolase mdpi.com
Cellular LocationIntegral membrane protein, primarily in the endoplasmic reticulum nih.govresearchgate.net
FunctionHydrolyzes the amide bond of SEA and other NAEs nih.govnih.gov
Products of HydrolysisStearic Acid and Ethanolamine nih.gov
Physiological RoleTermination of NAE signaling nih.gov

Identification of Other Hydrolytic Enzymes Involved in Stearoyl Ethanolamide Catabolism

While FAAH is the principal catabolic enzyme for SEA, other hydrolases have been identified that can also contribute to its degradation. One such enzyme is N-acylethanolamine-hydrolyzing acid amidase (NAAA), a lysosomal enzyme that belongs to the cholylglycine hydrolase family. nih.govnih.gov Unlike FAAH, NAAA exhibits optimal activity at an acidic pH and may be responsible for SEA degradation within the lysosomal compartment. nih.gov

Additionally, a second isoform of FAAH, known as FAAH-2, has been identified in primates but not in rodents. nih.gov FAAH-2 shares about 20% amino acid sequence identity with the primary FAAH (also called FAAH-1) and is localized on lipid droplets. nih.gov It also possesses hydrolytic activity towards NAEs and could play a role in regulating their levels in specific cellular locations.

Utilization of Deuterated Stearoyl Ethanolamide in Metabolic Flux and Turnover Studies

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in vivo and in vitro. mdpi.comnih.gov Stearoyl Ethanolamide-d3, in which three hydrogen atoms are replaced with deuterium (B1214612), serves as an ideal tracer for metabolic flux and turnover studies due to its chemical identity to the endogenous molecule and the ability to be distinguished by mass spectrometry.

Metabolic flux analysis (MFA) allows researchers to quantify the rates of biochemical reactions within a metabolic network. mdpi.com By introducing this compound into a biological system, scientists can track the appearance of the deuterium label in downstream metabolites. This provides a quantitative map of how SEA is processed and which pathways its components (stearic acid and ethanolamine) enter after catabolism.

Turnover studies measure the rate at which a molecule is synthesized and degraded. nih.govnih.gov In a typical pulse-chase experiment, cells or animals are exposed to this compound for a defined period (pulse), and then the decline of the labeled compound is monitored over time (chase) after its removal. researchgate.netuark.edu The rate of decline provides a direct measure of the catabolic rate, or half-life, of SEA in that specific biological context. This approach is crucial for understanding how the stability and availability of SEA are altered in different physiological or pathological states.

Table 3: Application of Deuterated Stearoyl Ethanolamide in Metabolic Studies

Study TypePrincipleInformation Gained
Metabolic Flux AnalysisIntroduction of this compound and tracking the d3 label into subsequent metabolic products using mass spectrometry. mdpi.comQuantifies the rate of flow through metabolic pathways involving SEA's catabolites (stearic acid and ethanolamine).
Turnover/Half-life StudiesMeasuring the rate of disappearance of exogenously supplied this compound over time. nih.govresearchgate.netDetermines the rate of degradation and the biological half-life of SEA, providing insights into the regulation of its endogenous levels.

Biological Roles and Molecular Mechanisms of Stearoyl Ethanolamide in Preclinical Models

Neurobiological Actions and Modulation of Neuroinflammation

Stearoyl Ethanolamide exhibits significant neuroprotective and anti-inflammatory properties within the central nervous system. nih.govresearchgate.net It is recognized as an endocannabinoid neurotransmitter and is functionally related to other N-acylethanolamines that play crucial roles in neural signaling and immune response modulation. wikipedia.org

Research has demonstrated that SEA is neuroprotective against neuroinflammation induced by lipopolysaccharide (LPS) in mouse models. nih.govresearchgate.net In these models, SEA treatment limited the spread of peripheral inflammation to the brain. nih.gov It also prevented the activation of microglia, the resident immune cells of the brain, and hindered the trafficking of leukocytes into the brain parenchyma. nih.govresearchgate.net This suggests a potent ability to quell the inflammatory cascade at the central level. Studies on related fatty acid ethanolamides have shown they can reverse memory impairment caused by LPS, prevent the activation of microglia and astroglia, and reduce the production of pro-inflammatory cytokines like TNF-α. mdpi.com

Table 1: Effects of Stearoyl Ethanolamide on LPS-Induced Neuroinflammation in Mice

Finding Model/System Outcome Reference
Neuroprotection C57BL/6 male mice with LPS-induced neuroinflammation Protected against neuroinflammation. nih.govresearchgate.net
Microglia Activation C57BL/6 male mice with LPS-induced neuroinflammation Averted the activation of resident microglia. nih.govresearchgate.net
Leukocyte Trafficking C57BL/6 male mice with LPS-induced neuroinflammation Prevented leukocyte trafficking to the brain parenchyma. nih.govresearchgate.net

SEA plays a supportive role in maintaining the integrity of the blood-brain barrier, particularly under conditions of acute systemic inflammation. nih.govresearchgate.net By preventing the migration of leukocytes into the brain tissue, SEA helps to preserve the barrier's function, which is critical for protecting the central nervous system from peripheral immune responses and inflammation. nih.gov Other related lipid mediators, such as Oleoylethanolamide (OEA), have also been shown to reduce BBB disruption in preclinical models of ischemic stroke. nih.gov

SEA has been found to modulate synaptic activity, influencing both excitatory and inhibitory neurotransmission. nih.gov Specifically, it enhances the amplitude of synaptic vesicle release. nih.govresearchgate.net This action helps to support a balanced signal-to-noise ratio in both glutamatergic (excitatory) and GABAergic (inhibitory) systems. nih.govresearchgate.net Furthermore, under neuroinflammatory conditions which can lead to elevated extracellular glutamate (B1630785) levels, SEA decreases the associated risk of excitotoxicity. nih.govresearchgate.net

While being classified as an endocannabinoid, SEA's interactions with the endocannabinoid system are complex. wikipedia.org Treatment with SEA has been shown to increase the neuronal expression of cannabinoid receptors CB1 and CB2. nih.govresearchgate.net It also elevates the brain levels of 2-arachidonoylglycerol (B1664049) (2-AG), a primary endogenous agonist for these receptors. nih.govresearchgate.net However, some studies indicate that SEA's specific binding sites in the brain are distinct from the classical cannabinoid receptors and are not coupled to G proteins. nih.gov This has led to the suggestion that SEA may act as an "entourage" compound, enhancing the effects of other endocannabinoids like anandamide (B1667382). nih.gov The interference of SEA with the endocannabinoid system is considered a potential intrinsic neuroprotective mechanism. nih.gov

Table 2: Stearoyl Ethanolamide's Interaction with the Endocannabinoid System

Parameter Observation Model Reference
CB1/2 Receptor Expression Increased neuronal expression In vivo (mice) nih.govresearchgate.net
2-AG Brain Levels Increased levels In vivo (mice) nih.govresearchgate.net
Cannabimimetic Effects Induced catalepsy, analgesia; altered motility and body temperature In vivo (mice) nih.gov

Regulation of Appetite and Metabolic Homeostasis in Animal Models

Beyond its neurobiological actions, SEA is involved in the regulation of energy balance and feeding behavior.

In animal models, SEA has demonstrated a significant anorexic effect. nih.gov In mice that were fasted overnight, administration of SEA led to a marked, dose-dependent reduction in food intake. nih.govnih.gov This effect was observed following both oral and intraperitoneal administration. nih.gov The mechanism behind this appetite suppression appears to be distinct from that of its unsaturated analog, oleoylethanolamide (OEA), which acts via PPAR-alpha. The anorexic response to SEA was not linked to changes in PPAR-alpha expression. Instead, it was correlated with a downregulation of liver stearoyl-CoA desaturase-1 (SCD-1) mRNA expression. nih.gov SCD-1 is an enzyme implicated in metabolic regulation, and its inhibition has been proposed as a therapeutic strategy for obesity. nih.gov

Interaction with Stearoyl-CoA Desaturase-1 (SCD-1) Gene Expression and Lipid Metabolism.

Stearoyl-CoA Desaturase-1 (SCD-1) is a critical enzyme in lipid metabolism, primarily responsible for converting saturated fatty acids into monounsaturated fatty acids. This process is vital for the synthesis of complex lipids like triglycerides and phospholipids. The regulation of SCD-1 gene expression is a key factor in managing cellular lipid composition and has been implicated in various metabolic conditions.

Preclinical studies in murine models have revealed a significant interaction between Stearoyl Ethanolamide (SEA) and the genetic expression of SCD-1. In a study examining the effects of various C18 N-acylethanolamides on feeding behavior in mice, the administration of SEA was linked to a notable anorexic effect. This reduction in food intake was interestingly correlated with a decrease in the mRNA expression of SCD-1 in the liver nih.gov. This finding is particularly relevant as SCD-1 has been identified as a potential therapeutic target for obesity nih.gov. The downregulation of hepatic SCD-1 expression by SEA suggests a role for this N-acylethanolamine in the central regulation of energy balance and lipid metabolism fireinabottle.net.

The anorexic response to SEA was observed to be independent of changes in several hematochemical parameters, such as glucose, cholesterol, and triglycerides, and was not associated with alterations in the liver mRNA expression of peroxisome proliferator-activated receptors (PPARs), including PPARα nih.gov. This specificity points towards a more direct or distinct pathway through which SEA exerts its influence on SCD-1 expression and feeding behavior.

Table 1: Effect of Stearoyl Ethanolamide on Hepatic Gene Expression in Mice
Compound AdministeredObserved Effect on Food IntakeChange in Liver SCD-1 mRNA ExpressionAssociated Hematochemical Changes
Stearoyl Ethanolamide (SEA)Dose-dependent anorexic effectReductionNo significant changes in glucose, cholesterol, or triglycerides

Immunomodulatory and Anti-inflammatory Properties Beyond Neuroinflammation.

While N-acylethanolamines are known for their roles within the central nervous system, emerging evidence highlights the immunomodulatory and anti-inflammatory activities of Stearoyl Ethanolamide (SEA) in peripheral tissues and in contexts other than neuroinflammation.

In a preclinical murine model of passive IgE-induced cutaneous anaphylaxis, SEA demonstrated significant anti-inflammatory properties epa.gov. This suggests that endogenous SEA may function as a bioactive signaling lipid capable of downregulating allergic inflammation in the skin epa.gov. The mechanism of this anti-inflammatory action appeared to be independent of cannabinoid CB1 or CB2 receptors, as antagonists for these receptors did not reverse the effects of SEA. Instead, the effect was fully counteracted by capsazepine, a competitive antagonist of the TRPV1 receptor, indicating a potential role for this receptor in mediating the anti-inflammatory actions of SEA in this model epa.gov.

Further research has shown that SEA can modulate the production of pro-inflammatory cytokines. In a study using different model systems, SEA was found to dose-dependently inhibit the mRNA levels of interleukin-1 (IL-1) and interleukin-6 (IL-6) in L1210 leukemia cells nih.gov. Moreover, in rats with obesity-induced insulin (B600854) resistance, treatment with SEA led to a normalization of serum tumor necrosis factor-alpha (TNF-α) levels nih.gov. In lipopolysaccharide (LPS)-activated peritoneal macrophages, SEA treatment resulted in a reduction of IL-1 levels in the medium nih.gov. These anti-inflammatory effects were associated with the inhibition of the nuclear translocation of NF-κB, a key transcription factor that regulates the expression of many pro-inflammatory genes nih.gov.

Table 2: Anti-inflammatory Effects of Stearoyl Ethanolamide in Preclinical Models
Model SystemKey FindingsAssociated Mechanism
Murine model of cutaneous anaphylaxisMarked anti-inflammatory propertiesPotentially mediated by TRPV1 receptor, independent of CB1/CB2 receptors
L1210 leukemia cellsDose-dependent inhibition of IL-1 and IL-6 mRNANot specified
Insulin-resistant ratsNormalization of serum TNF-αAssociated with inhibition of NF-κB translocation
LPS-activated peritoneal macrophagesReduction of medium IL-1 levelsInhibition of NF-κB translocation

Investigation of Pro-apoptotic Mechanisms Associated with Stearoyl Ethanolamide.

Stearoyl Ethanolamide has been shown to exhibit pro-apoptotic activity in preclinical cancer models. In a study utilizing rat C6 glioma cells, SEA was demonstrated to induce apoptosis through a multi-faceted mechanism that involves key intracellular signaling pathways.

The pro-apoptotic effect of SEA in these cells was linked to a significant elevation of intracellular calcium levels. This increase in cytosolic calcium is a common trigger for apoptotic pathways. The study also implicated the activation of the arachidonate (B1239269) cascade in the SEA-induced apoptotic process. The metabolism of arachidonic acid can lead to the production of various signaling molecules that can influence cell survival and death. Furthermore, mitochondrial uncoupling was identified as another component of SEA's pro-apoptotic action. Disruption of the mitochondrial membrane potential is a critical event in the intrinsic pathway of apoptosis, leading to the release of pro-apoptotic factors from the mitochondria into the cytosol.

Interestingly, the study also found that nitric oxide (NO) can enhance SEA-induced apoptosis in C6 glioma cells. This suggests a potential interplay between the signaling pathways of SEA and NO in the regulation of programmed cell death in this cell type.

Cellular and Subcellular Distribution of Stearoyl Ethanolamide in Tissues.

The distribution of N-acylethanolamines (NAEs), including Stearoyl Ethanolamide, is widespread throughout mammalian tissues, although their concentrations can vary significantly. Generally, NAEs are present at low levels in every mammalian cell nih.gov. Their endogenous levels have been quantified in various tissues, including the brain, liver, and adipose tissue mdpi.com.

The biosynthesis and degradation of NAEs are tightly regulated processes that occur in specific subcellular locations. The precursor for NAE synthesis, N-acyl-phosphatidylethanolamine (NAPE), is found in cell membranes. Under conditions of cellular injury or inflammation, NAPE can accumulate in the membranes of damaged cells nih.gov. The final step in the synthesis of NAEs is catalyzed by NAPE-hydrolyzing phospholipase D (NAPE-PLD). Studies on the subcellular localization of NAPE-PLD have shown its presence predominantly in the soma and nucleus of human neural progenitor-derived neurons nih.gov.

The degradation of NAEs is primarily carried out by the enzyme fatty acid amide hydrolase (FAAH). FAAH is an integral membrane protein located on the endoplasmic reticulum nih.gov. This subcellular localization suggests that after being transported across the plasma membrane, NAEs must traverse the cytosol to reach the endoplasmic reticulum for their hydrolysis. Another NAE-hydrolyzing enzyme, N-acylethanolamine acid amidase (NAAA), is located in lysosomes and preferentially hydrolyzes saturated NAEs universiteitleiden.nl. Immunofluorescent studies in human neural progenitor cells have shown NAAA expression in the soma (both nuclear and non-nuclear) and neurites nih.gov.

Circulating levels of SEA in the plasma have been found to positively correlate with their concentrations in the liver and the brain, suggesting that plasma levels may, to some extent, reflect the tissue-specific concentrations of this lipid mediator mdpi.com.

Applications of Stearoyl Ethanolamide D3 in Quantitative Lipidomics and Metabolomics Research

Comprehensive Quantitative Profiling of N-Acylethanolamines in Diverse Biological Matrices

The use of SEA-d3 is integral to the comprehensive quantitative profiling of N-acylethanolamines (NAEs), a class of lipid mediators that includes SEA, in a wide array of biological matrices. mdpi.com These compounds are involved in various physiological processes, and their accurate quantification is essential for understanding their roles in health and disease.

Given that cerebrospinal fluid (CSF) is in exchange with the brain's interstitium, it is considered a highly relevant biofluid for reflecting the levels of free endocannabinoids and NAEs in the central nervous system. nih.gov The quantification of these lipid messengers in the CNS is vital for understanding their involvement in human brain diseases. nih.gov However, their presence in nanomolar concentrations in biological samples presents a significant challenge for detection and quantification. biorxiv.org

To address this, sensitive methods such as nano-liquid chromatography-tandem mass spectrometry (nano-LC-MS/MS) have been developed, requiring as little as 200 μl of CSF. nih.gov In such methodologies, SEA-d3 is utilized as an internal standard to ensure the accuracy of SEA quantification. biorxiv.org For instance, in a study developing a UHPLC-MS/MS method for NAE determination in CSF, SEA-d3 was one of the internal standards used. biorxiv.org Another study employed a miniaturized metabolomics method for analyzing endocannabinoids in human CSF, where a deuterated internal standard working solution containing SEA-d3 was prepared in acetonitrile (B52724). universiteitleiden.nl

The sample preparation for CSF analysis typically involves the addition of an internal standard mixture containing SEA-d3, followed by extraction procedures. One method involves adding the deuterated internal standard mix to a CSF/ethanol (B145695) mixture, followed by the addition of a citrate (B86180) buffer and ice-cold toluene (B28343) for extraction. nih.gov Another approach uses a mixture of CSF and ethanol, which is then evaporated and subjected to extraction with methyl tert-butyl ether (MTBE) after the addition of the internal standard working solution. universiteitleiden.nl

A recent 2024 study successfully developed and applied a UHPLC-MS/MS method to measure 17 different NAEs and primary fatty amides (PFAMs) in human CSF from healthy individuals, with Stearoyl ethanolamide being one of the quantified analytes. biorxiv.org

Table 1: Application of Stearoyl Ethanolamide-d3 in CSF Analysis

Analytical Method Sample Volume Key Findings
Nano LC-MS/MS 200 μl Enabled quantification of endocannabinoids and NAEs with low limits of detection (0.28 to 61.2 pM). nih.gov
Micro-flow LC-MS Not specified Successfully determined endocannabinoid levels in 288 human CSF samples. universiteitleiden.nl

This compound is extensively used as an internal standard for the quantification of SEA in plasma and serum, which is crucial for systemic studies investigating the role of NAEs in various physiological and pathological conditions. nih.govpubcompare.aiacs.org The accurate measurement of circulating NAEs can provide insights into their systemic regulation and potential as biomarkers.

Methodologies for plasma and serum analysis often involve a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction to isolate the lipids of interest. nih.gov For instance, a common procedure involves the addition of an internal standard solution containing SEA-d3 to the plasma sample, followed by extraction with organic solvents. nih.gov The use of stable isotope-labeled internal standards like SEA-d3 is considered the gold standard for correcting matrix effects in LC-MS-based quantitative metabolomics. acs.org

Research has shown that plasma levels of SEA can be altered in certain conditions. A meta-analysis revealed increased plasma levels of oleoylethanolamide and stearoylethanolamide in patients with fibromyalgia. nih.gov In a study on sarcopenia in elderly men, global metabolome profiling indicated significantly different levels of fatty acid amides, including SEA, in the plasma of the sarcopenia group compared to the control group. nih.gov

Table 2: Research Findings on SEA Levels in Plasma

Condition Finding Reference
Fibromyalgia Increased plasma levels of stearoylethanolamide. nih.gov

The presence of NAEs like SEA in human milk suggests their potential role in infant development and appetite regulation. nih.govnih.gov Quantitative analysis of these compounds in milk is therefore of significant interest in developmental and nutritional research.

In a study investigating the association between NAEs in mother's milk and infant weight, ultra-high performance liquid chromatography-mass spectrometry was used to determine the concentrations of OEA, SEA, and PEA. nih.govnih.gov The methodology involved spiking milk samples with an internal standard solution containing OEA-d4, SEA-d3, and PEA-d4 prior to solid-phase extraction. nih.gov The results of this study indicated that the mean concentrations of OEA, SEA, and PEA were lower in the milk of mothers with infants in the high weight-for-age Z-score group compared to the low group. nih.gov Furthermore, a higher concentration of SEA was associated with lower anthropometric measures and weight gain in infants. nih.govresearchgate.net

Table 3: Mean Concentrations of NAEs in Human Milk Samples

NAE Mean Concentration (nmol/L) in High WAZ Group Mean Concentration (nmol/L) in Low WAZ Group p-value
OEA Lower Higher < 0.02
SEA 1.7 (median) Higher < 0.02
PEA Lower Higher < 0.02

WAZ: Weight-for-age Z-score nih.gov

Understanding the tissue-specific distribution and metabolism of SEA is crucial for elucidating its localized functions. mdpi.com Targeted lipidomics approaches, utilizing SEA-d3 as an internal standard, enable the quantification of SEA in various tissues. mdpi.com

One study investigated the impact of different dietary n-3 polyunsaturated fatty acid formulations on the tissue profiles of fatty acids and NAEs in rats. mdpi.com Deuterated NAEs, including SEA-d3, were added as internal standards to plasma, liver, brain, and adipose tissue samples before extraction for quantification by isotope dilution. mdpi.com The study found that different dietary n-3 PUFA formulations distinctly influenced tissue fatty acid profiles and, consequently, NAE tissue concentrations. mdpi.com For instance, circulating SEA levels were found to correlate with their concentrations in the liver. mdpi.com

Another study focused on mice lacking fatty acid amide hydrolase (FAAH), a key enzyme in NAE degradation. nih.gov This research identified and quantified over a hundred metabolites in the NAE/endocannabinoid pathway in mouse brain and heart tissues, revealing tissue-specific differences in the metabolic regulation of this pathway. nih.gov

Utilization in Tracer Studies for In Vivo Metabolic Flux Analysis and Pathway Elucidation

Isotope-assisted metabolic flux analysis (iMFA) is a powerful technique for quantifying metabolic fluxes in living tissues, providing a dynamic view of metabolism that cannot be obtained from static metabolite measurements. nih.govresearchgate.net While direct evidence of SEA-d3 being used as a tracer for in vivo metabolic flux analysis is not prevalent in the provided search results, the principles of tracer methodology are well-established. nih.gov Stable isotope tracers are introduced into a biological system, and their incorporation into various metabolites is tracked over time, allowing for the calculation of metabolic reaction rates. researchgate.netnih.gov

Given its structure, SEA-d3 has the potential to be used as a tracer to investigate the in vivo metabolism of SEA, including its synthesis, degradation, and conversion to other metabolites. This would involve administering SEA-d3 and then using mass spectrometry to measure the appearance of the deuterium (B1214612) label in downstream metabolites over time. Such studies would provide valuable insights into the dynamics of the NAE metabolic network.

Identification of Altered Stearoyl Ethanolamide Levels in Preclinical Disease Models and Physiological States

The precise quantification of SEA, facilitated by the use of SEA-d3, has enabled the identification of altered SEA levels in various preclinical disease models and physiological states, shedding light on its potential role in pathophysiology.

In a mouse model of sarcopenia, targeted metabolome profiling revealed decreased levels of several fatty acid amides in the plasma of aging mice compared to young mice. nih.gov This finding was consistent with observations in human plasma from elderly men with sarcopenia. nih.gov

Furthermore, in a study on acute systemic inflammation in mice, treatment with SEA was found to be neuroprotective. nih.gov It restricted the spread of peripheral inflammation to the brain and prevented the activation of resident microglia and leukocyte trafficking to the brain parenchyma. nih.gov This suggests a role for SEA in modulating neuroinflammatory processes.

Table 4: Altered Stearoyl Ethanolamide Levels in Preclinical Models and Physiological States

Condition/Model Key Finding Reference
Aging mouse model of sarcopenia Decreased plasma levels of fatty acid amides. nih.gov
Acute systemic inflammation in mice Exogenous SEA treatment showed neuroprotective effects. nih.gov

Future Research Directions and Translational Potential for Stearoyl Ethanolamide and Its Deuterated Analogues

Elucidation of Novel Molecular Targets and Binding Partners for Stearoyl Ethanolamide

Initial studies have indicated that Stearoyl Ethanolamide (SEA) interacts with the endocannabinoid system, though its specific binding sites appear to be distinct from classical cannabinoid receptors. nih.gov Research using rat C6 glioma cells showed that SEA binds to a specific site, which is only partially antagonized by anandamide (B1667382), suggesting a unique molecular target. nih.gov While SEA is considered an endocannabinoid-like compound, its precise role within the cannabinergic system is yet to be fully determined. caymanchem.comcaymanchem.com

Future research is focused on identifying and characterizing these novel binding partners to better understand SEA's mechanism of action. Some evidence suggests that the anti-inflammatory and neuroprotective properties of N-acylethanolamines like SEA could be mediated by receptors such as the peroxisome proliferator-activated receptors (PPARs), specifically PPAR-γ. researchgate.net The pro-apoptotic effects observed in vitro and its cannabimimetic actions in vivo further underscore the need to uncover its direct molecular targets. ucsd.edu The elucidation of these targets is crucial for developing therapeutic applications for conditions involving inflammation and neurodegeneration. nih.gov

Potential Molecular Targets for Stearoyl Ethanolamide

Potential Target Evidence Implied Function
Novel Specific Binding Site Binds to a site in rat C6 glioma cells distinct from known cannabinoid or vanilloid receptors. nih.gov Modulation of cellular processes like apoptosis. nih.gov
Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) Suggested as a potential molecular target for its anti-inflammatory and neuroprotective properties. researchgate.net Regulation of inflammation and neuroprotection. researchgate.net

Integration of Stearoyl Ethanolamide-d3 in Advanced Multi-Omics Approaches (e.g., Proteolipidomics)

The use of stable isotope-labeled internal standards is fundamental for accurate quantification in mass spectrometry-based lipidomics. This compound is designed for use as an internal standard for the quantification of endogenous SEA by GC- or LC-mass spectrometry. caymanchem.combiomol.com This application is critical for the integration of SEA analysis into advanced multi-omics workflows.

Multi-omics approaches, which combine data from genomics, proteomics, and lipidomics, provide a holistic view of biological systems. In this context, SEA-d3 allows for precise measurement of SEA levels, which can then be correlated with changes in protein expression and gene regulation. This is particularly relevant in the emerging field of proteolipidomics, which studies the interactions between proteins and lipids and their collective role in cellular function and disease. The ability to accurately quantify SEA amidst a complex biological matrix enables researchers to build detailed lipid-protein networks and understand how environmental or pathological stimuli alter endocannabinoid signaling. researchgate.net Such integrated analyses are essential for identifying biomarkers and understanding the complex mechanisms underlying conditions like neuroinflammation or metabolic disorders. nih.gov

Applications of this compound in Multi-Omics

Omics Field Application of this compound Research Goal
Lipidomics Internal standard for precise quantification of Stearoyl Ethanolamide. caymanchem.combiomol.com To accurately measure changes in SEA levels in response to various stimuli or in disease states. bohrium.comdocumentsdelivered.com
Multi-Omics Enables correlation of SEA levels with genomic and proteomic data. researchgate.net To build comprehensive models of cellular signaling and metabolic pathways involving SEA.

| Proteolipidomics | Facilitates the study of SEA's interactions within lipid-protein networks. researchgate.net | To elucidate the functional consequences of SEA binding to specific proteins and its role in cellular membranes. |

Development of New Preclinical Research Models for In-depth Stearoyl Ethanolamide Functional Studies

The development of relevant preclinical models is essential to translate basic research findings into clinical applications. tno.nl Current research has utilized models of acute systemic inflammation, such as lipopolysaccharide (LPS)-induced neuroinflammation in mice, to demonstrate the neuroprotective effects of SEA. researchgate.netnih.gov In these models, SEA was shown to support blood-brain barrier integrity and interfere with retrograde endocannabinoid signaling. nih.gov

Future efforts should focus on creating and utilizing a broader range of preclinical models to investigate the full therapeutic potential of SEA. This includes models for chronic pain, metabolic disorders like obesity, and fibrotic diseases where endocannabinoid signaling is known to play a regulatory role. tno.nl For instance, given that certain N-acylethanolamines have anorexic effects, models of diet-induced obesity could be employed to study SEA's role in appetite regulation and energy metabolism. researchgate.net Furthermore, developing patient-derived organoids and advanced in vitro models could provide deeper insights into the human-specific functions of SEA, bridging the gap between animal models and clinical trials. mdpi.com An ideal preclinical model should closely mimic the etiology and pathogenesis of the human disease to ensure high translational relevance. mdpi.com

Preclinical Models for Stearoyl Ethanolamide Research

Model Type Specific Example Investigated Function of SEA
Neuroinflammation Models Lipopolysaccharide (LPS)-induced inflammation in mice. nih.gov Neuroprotection, anti-inflammatory effects, blood-brain barrier support. researchgate.netnih.gov
Metabolic Disease Models Diet-induced obesity models. Potential role in appetite suppression and body weight regulation.
Pain Models Models of inflammatory and neuropathic pain. Analgesic properties. wikipedia.org

| In Vitro Models | Rat C6 glioma cells. nih.gov | Apoptotic activity and binding characteristics. nih.gov |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.